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1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one

Natural product chemistry Structure-activity relationship Pharmacophore identification

The target compound, systematically designated 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (CAS 261914-52-7), is a dihydropyridinone alkaloid belonging to the hydroxycinnamic acid derivative class. It is most commonly known as 4'-Desmethylpiplartine, identified as a putative metabolite of the anticancer alkaloid piperlongumine (piplartine).

Molecular Formula C16H17NO5
Molecular Weight 303.31 g/mol
Cat. No. B7987727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one
Molecular FormulaC16H17NO5
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCC=CC2=O
InChIInChI=1S/C16H17NO5/c1-21-12-9-11(10-13(22-2)16(12)20)6-7-15(19)17-8-4-3-5-14(17)18/h3,5-7,9-10,20H,4,8H2,1-2H3/b7-6+
InChIKeyJJKQRSNEGCOSOC-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one: Structural & Pharmacophoric Differentiation from Generic Dihydropyridinones


The target compound, systematically designated 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (CAS 261914-52-7), is a dihydropyridinone alkaloid belonging to the hydroxycinnamic acid derivative class . It is most commonly known as 4'-Desmethylpiplartine, identified as a putative metabolite of the anticancer alkaloid piperlongumine (piplartine) [1]. Unlike generic dihydropyridinones, this compound features a distinct sinapoyl-like (4-hydroxy-3,5-dimethoxycinnamoyl) moiety conjugated to a Δ²-tetrahydropyridin-2-one ring, a pharmacophore combination that fundamentally alters its hydrogen-bonding capacity, metabolic liability, and target engagement profile compared to parent piplartine or conventional dihydropyridinone scaffolds [1]. Its molecular formula is C₁₆H₁₇NO₅ with a molecular weight of 303.31 g/mol, and it is structurally characterized by a free phenolic -OH at the 4'-position, two methoxy groups at the 3'- and 5'-positions, and an α,β-unsaturated carbonyl linker connecting the aromatic ring to the dihydropyridinone heterocycle .

Why General-Purpose Dihydropyridinones Cannot Substitute for 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one in Target-Focused Research


The substitution of 4'-Desmethylpiplartine with structurally related analogs such as piperlongumine, 3'-demethoxypiplartine, or generic dihydropyridinones is not scientifically interchangeable due to three non-redundant molecular features that dictate downstream biological and metabolic behavior. First, the 4'-hydroxy group on the aromatic ring (absent in piperlongumine, which bears 3,4,5-trimethoxy substitution) introduces a hydrogen-bond donor that alters molecular recognition at protein targets—piperlongumine acts as a pure H-bond acceptor at this position, whereas 4'-desmethylpiplartine can both donate and accept [1]. Second, this single demethylation event shifts the compound from being a parent drug to a Phase I metabolite, meaning its CYP450 metabolic fate, clearance rate, and potential for secondary metabolite formation are fundamentally different from piperlongumine [2]. Third, the 4'-hydroxy-3,5-dimethoxy substitution pattern (the sinapoyl pharmacophore) is biosynthetically distinct and is specifically recognized by the enzyme PsHCT1 in the piperlongumine biosynthetic pathway, confirming its unique biological provenance [3]. Generic substitution disregards these differences and can lead to irreproducible biological results, incorrect metabolite identification, and flawed structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one Against Closest Analogs


Structural Differentiation: 4'-Hydroxy vs. 4'-Methoxy Substitution in the Sinapoyl Pharmacophore of 4'-Desmethylpiplartine

The target compound, 4'-Desmethylpiplartine, differs from its parent alkaloid piperlongumine by a single demethylation at the 4'-position of the aromatic ring. Piperlongumine bears a 3,4,5-trimethoxyphenyl moiety (molecular formula C₁₇H₁₉NO₅, MW 317.34 g/mol), while the target compound contains a 4-hydroxy-3,5-dimethoxyphenyl (sinapoyl) moiety (C₁₆H₁₇NO₅, MW 303.31 g/mol) [1]. This structural difference results in the gain of one hydrogen-bond donor (phenolic -OH) and reduction of molecular weight by 14 Da. The topological polar surface area (TPSA) of the target compound is 76.10 Ų versus approximately 65 Ų for piperlongumine, reflecting increased polarity due to the free hydroxyl [2]. This modification has been characterized as a Phase I metabolic transformation product of piperlongumine by CYP1A2-mediated O-demethylation [3].

Natural product chemistry Structure-activity relationship Pharmacophore identification

Biosynthetic Pathway Specificity: PsHCT1-Catalyzed Condensation of Sinapoyl-CoA with 5,6-Dihydropyridinone as the Direct Biosynthetic Origin of 4'-Desmethylpiplartine

Multi-omics analyses of Piper sarmentosum have demonstrated that the biosynthesis of piperlongumine proceeds via the condensation of sinapoyl-CoA and 5,6-dihydropyridinone, catalyzed by the enzyme PsHCT1, followed by methylation by PsCCoAOMT1 [1]. This defines 4'-Desmethylpiplartine (the target compound with free 4'-OH) as the direct enzymatic product of PsHCT1 catalysis and the penultimate biosynthetic intermediate before final O-methylation to yield piperlongumine. In contrast, piperlongumine is the terminal methylated product requiring PsCCoAOMT1 activity; 3'-demethoxypiplartine represents an alternative demethylation pathway product; and cenocladamide carries a different dihydropyridone ring saturation pattern [2]. This biosynthetic placement establishes the target compound as the authentic substrate-level intermediate in the piperlongumine pathway, making it uniquely valuable for enzymology studies targeting PsHCT1 or investigating plant alkaloid biosynthetic regulation [1].

Biosynthesis Enzymology Metabolic engineering

Metabolic Stability Differentiation: CYP450-Dependent Oxidation of Piperlongumine Produces 4'-Desmethylpiplartine as a Characterized Phase I Metabolite

In vitro metabolism studies using human liver microsomes (HLM) have demonstrated that piperlongumine (PPL) undergoes CYP450-mediated oxidation to produce four characterized metabolites: M1 (product of O-demethylation in the trimethoxyphenyl portion), M2 (epoxidation product), M3, and M4 [1][2]. The O-demethylation product M1 corresponds structurally to 4'-Desmethylpiplartine, the target compound. CYP phenotyping studies identified CYP1A2 as the primary isoform responsible for M1 production, while CYP3A4 predominantly produces M2 and M3 [2][3]. This metabolic characterization confirms that the target compound is not merely a synthetic derivative but a bona fide human-relevant Phase I metabolite of piperlongumine. Notably, the parent piperlongumine itself inhibits CYP1A2 (IC₅₀ = 7.2 μM), suggesting that its own metabolism to 4'-Desmethylpiplartine may be subject to mechanism-based or substrate-dependent metabolic switching [1].

Drug metabolism Pharmacokinetics CYP450 phenotyping

Antifungal Activity Differentiation: 3'-Demethoxypiplartine Versus 4'-Desmethylpiplartine in Cryptococcus neoformans Susceptibility

The structurally closest analog to the target compound, 3'-Demethoxypiplartine (CAS 130263-10-4; C₁₆H₁₇NO₄, MW 287.31), has documented antifungal activity against Cryptococcus neoformans with an IC₅₀ of 18.1 μg/mL . 3'-Demethoxypiplartine differs from the target compound by lacking the methoxy group at the 3'-position of the aromatic ring while retaining the 4'-methoxy (as opposed to the target's 4'-hydroxy). This structural variation—a single O-demethylation at a different ring position—serves as a positional isomer comparator. The target compound (4'-Desmethylpiplartine, C₁₆H₁₇NO₅, MW 303.31) bears a 4'-hydroxy-3,5-dimethoxy pattern, whereas 3'-Demethoxypiplartine bears a 4'-methoxy-5-methoxy (or 4'-methoxy) pattern [1]. Direct head-to-head antifungal data for the target compound are not available in the current literature; however, the documented activity of this positional isomer provides a baseline for comparative antifungal screening efforts [1].

Antifungal Cryptococcus neoformans Natural product screening

Leishmanicidal Activity Baseline: Piperlongumine Potency Against Leishmania Species Establishes Comparative Framework for 4'-Desmethylpiplartine Evaluation

In a study investigating the leishmanicidal effects of piperlongumine and its putative metabolites, piperlongumine demonstrated IC₅₀ values of 7.9 μM and 3.3 μM against promastigote forms of Leishmania infantum and Leishmania amazonensis, respectively, with an IC₅₀ of 0.4 μM against the intracellular amastigote form of L. infantum and a selectivity index of 25 [1][2]. While the study investigated piperlongumine derivatives produced via a biomimetic metalloporphyrin-catalyzed oxidation model (which includes 4'-Desmethylpiplartine as a putative metabolite), direct quantitative IC₅₀ values for the isolated target compound against Leishmania species were not separately reported. The biomimetic oxidation products collectively exhibited leishmanicidal activity, supporting the concept that metabolite derivatives retain biological activity [1].

Antiparasitic Leishmaniasis Drug discovery

Cytotoxicity Baseline in Breast Cancer: Cenocladamide Analogue Activity in MDA-MB-231 Cells Establishes Comparative Framework for Dihydropyridone Alkaloids

The structurally related dihydropyridone alkaloid cenocladamide, which co-occurs with 4'-Desmethylpiplartine in Piper cenocladum, has been evaluated in a panel of breast cancer cell lines. The most potent synthetic cenocladamide analogue (compound 3, lacking the endocyclic double bond compared to cenocladamide) demonstrated an IC₅₀ of 6.6 μM against MDA-MB-231 triple-negative breast cancer cells, with activity also assessed across seven breast cancer lines and two non-tumorigenic lines [1][2]. Importantly, this analogue's enhanced potency relative to the parent cenocladamide (which contains the endocyclic double bond also present in 4'-Desmethylpiplartine) highlights the critical role of dihydropyridinone ring saturation in modulating cytotoxic activity [1]. While direct IC₅₀ data for 4'-Desmethylpiplartine in MDA-MB-231 cells are not publicly available, this SAR framework directly informs the expected differentiation of the target compound from both cenocladamide and its more potent analogues.

Anticancer Breast cancer Cytotoxicity

Optimal Scientific and Industrial Application Scenarios for 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one


Authentic Metabolite Reference Standard for Piperlongumine ADME/PK and Drug-Drug Interaction Studies

This compound serves as the definitive M1 (O-demethylated) metabolite standard for piperlongumine metabolism studies. As demonstrated by Moreira et al. (2016), piperlongumine undergoes CYP1A2-mediated O-demethylation to produce 4'-Desmethylpiplartine as a primary Phase I metabolite in human liver microsomes [1]. Procurement of pure, characterized 4'-Desmethylpiplartine (CAS 261914-52-7) enables quantitative LC-MS/MS method development for metabolite profiling, CYP phenotyping assays, and in vitro-in vivo extrapolation (IVIVE) of piperlongumine clearance. Given that piperlongumine inhibits CYP1A2 (IC₅₀ = 7.2 μM), accurate quantification of this metabolite is essential for assessing metabolic switching and potential drug-drug interaction liability [1]. Substitution with piperlongumine or unrelated dihydropyridinones cannot fulfill this analytical need.

Substrate for Piperlongumine Biosynthetic Pathway Enzyme Characterization (PsHCT1 and PsCCoAOMT1)

Multi-omics biosynthetic pathway elucidation has identified PsHCT1 as the enzyme catalyzing the condensation of sinapoyl-CoA with 5,6-dihydropyridinone to directly produce 4'-Desmethylpiplartine, which is subsequently methylated by PsCCoAOMT1 to yield piperlongumine [2]. The target compound is therefore the authentic enzymatic product of PsHCT1 and the specific substrate for PsCCoAOMT1. Researchers characterizing these enzymes for metabolic engineering, heterologous pathway reconstitution, or structure-function studies require the genuine intermediate for kinetic assays (Km, kcat determination), enzyme inhibition screening, and co-factor optimization. Generic dihydropyridinones or the terminal product piperlongumine will not recapitulate the substrate specificity of these pathway enzymes.

Structure-Activity Relationship Probe for the Role of the 4'-Hydroxy Hydrogen-Bond Donor in Dihydropyridone Alkaloid Pharmacology

The target compound occupies a unique position in the piplartine SAR landscape: it retains the α,β-unsaturated carbonyl and dihydropyridinone ring of piperlongumine while replacing the 4'-methoxy with a 4'-hydroxy group, converting a hydrogen-bond acceptor to a hydrogen-bond donor at this critical pharmacophoric position [3][4]. Piperlongumine SAR studies have established that the trimethoxyaromatic ring is a key determinant of microtubule-destabilizing activity [4]. Systematic comparison of 4'-Desmethylpiplartine against piperlongumine in tubulin polymerization assays, ROS induction measurements, and cancer cell selectivity panels enables isolation of the contribution of the 4'-OH moiety to target engagement. The cenocladamide SAR further confirms that dihydropyridinone ring saturation state modulates cytotoxicity, providing a second SAR axis for comparative studies [3].

Chemical Ecology and Plant Defense Metabolite Quantification in Piper Species

The original isolation study by Dodson et al. (2000) demonstrated that concentrations of 4'-Desmethylpiplartine, piplartine, and cenocladamide in Piper cenocladum leaves increase approximately three-fold when ant mutualists (Pheidole bicornis) are removed from the plant, establishing these compounds as inducible chemical defenses [5]. The target compound is thus a validated biomarker for plant chemical ecology studies investigating the trade-off between biotic (ant-mediated) and chemical defenses in Piper species. Accurate quantification in plant tissue extracts, herbivore-damaged versus undamaged leaf comparisons, and geographic variation studies all require the authentic standard. The co-occurring alkaloids piplartine and cenocladamide, while structurally related, represent distinct biosynthetic endpoints and cannot serve as surrogates for this specific metabolite in ecological studies.

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